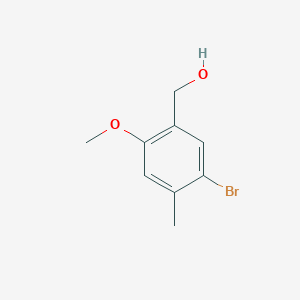
(5-Bromo-2-methoxy-4-methylphenyl)methanol
Overview
Description
(5-Bromo-2-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol typically involves the bromination of 2-methoxy-4-methylphenol followed by a reduction step to introduce the methanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and reduction steps, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: NaN3, NaOCH3
Major Products Formed
Oxidation: (5-Bromo-2-methoxy-4-methylphenyl)carboxylic acid
Reduction: 2-Methoxy-4-methylphenylmethanol
Substitution: (5-Azido-2-methoxy-4-methylphenyl)methanol, (5-Methoxy-2-methoxy-4-methylphenyl)methanol
Scientific Research Applications
(5-Bromo-2-methoxy-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The methanol group can undergo oxidation or reduction, altering the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the methoxy group.
2-Bromo-4’-methylpropiophenone: Similar bromine and methyl groups but different functional groups.
5-Bromo-2-methyl-2-pentene: Similar bromine and methyl groups but different overall structure.
Uniqueness
(5-Bromo-2-methoxy-4-methylphenyl)methanol is unique due to the combination of bromine, methoxy, and methanol groups on a single benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
(5-bromo-2-methoxy-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIGZVLXBOYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


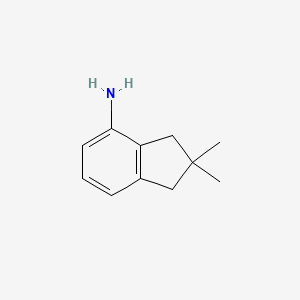
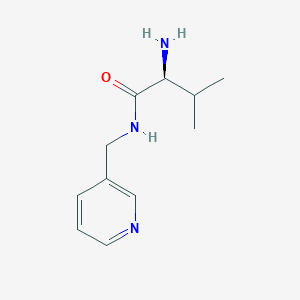
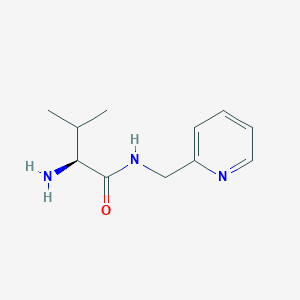

![Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate](/img/structure/B3241876.png)
![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B3241878.png)
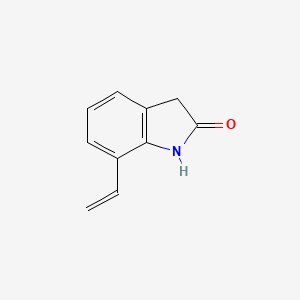
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B3241890.png)
![8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3241891.png)
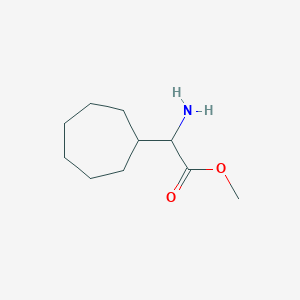
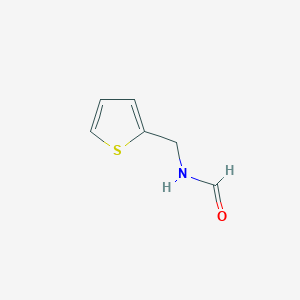
![2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL](/img/structure/B3241920.png)
![(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine](/img/structure/B3241921.png)

